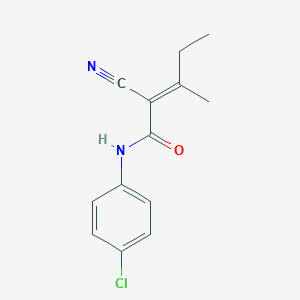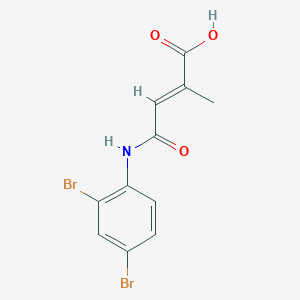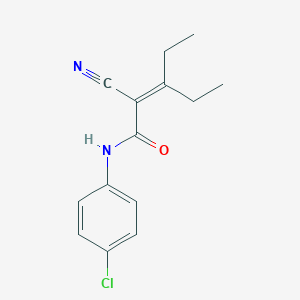![molecular formula C23H19FN4O5 B455783 N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B455783.png)
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide under basic conditions.
Synthesis of the furan-2-carboxamide: This involves the reaction of furan-2-carboxylic acid with an amine to form the amide bond.
Coupling of the nitrophenoxy group: This is typically done using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide
- N-(2-fluorobenzyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a nitrophenoxy group
特性
分子式 |
C23H19FN4O5 |
|---|---|
分子量 |
450.4g/mol |
IUPAC名 |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H19FN4O5/c1-15-6-8-20(19(12-15)28(30)31)32-14-17-7-9-21(33-17)23(29)25-22-10-11-27(26-22)13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,26,29) |
InChIキー |
KIFPZKKIIYPMJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ETHYL-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B455701.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B455703.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B455704.png)


![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455707.png)


![N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B455716.png)
![N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B455717.png)
![3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B455719.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455720.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
